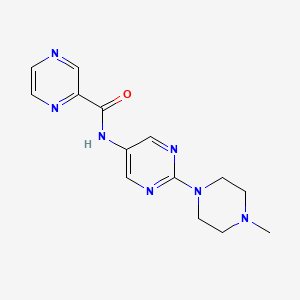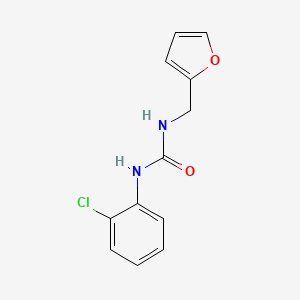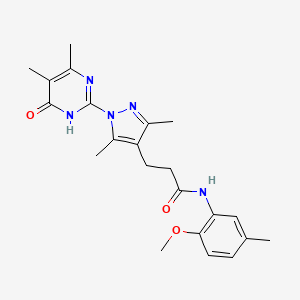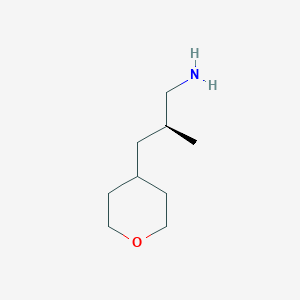
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” are not found, there are related compounds that have been synthesized and studied. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has shown that enaminones can serve as building blocks for the synthesis of substituted pyrazoles, exhibiting significant antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and tested against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard treatments (Riyadh, 2011).
Imaging Agent for Neuroinflammation
A derivative of "N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide" was synthesized as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation. The synthesis process aimed at creating a tracer for improved diagnosis and understanding of neuroinflammatory conditions (Wang et al., 2018).
Anti-5-Lipoxygenase Agents
Another study focused on the synthesis of novel pyrazolopyrimidine derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic screenings against cancer cell lines, suggesting potential therapeutic applications (Rahmouni et al., 2016).
SARS-CoV 3C-Like Protease Inhibitors
In the search for effective treatments against SARS-CoV, researchers have synthesized thieno[2,3-d]-pyrimidine derivatives as potent 3C-like protease inhibitors. These compounds demonstrated significant activity against the influenza A neuraminidase virus, highlighting their potential in antiviral therapy (El-All et al., 2016).
Antiavian Influenza Virus Activity
A novel synthesis route was explored for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study provides a new avenue for the development of antiviral agents against the H5N1 strain (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
It’s worth noting that compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, disrupting the signal transduction cascades it would normally activate .
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt a variety of cellular processes, including cell growth and division, cell movement, and cell death . By inhibiting these enzymes, the compound could potentially interfere with these processes, leading to various downstream effects.
Result of Action
This could potentially result in effects such as slowed cell growth and division, altered cell movement, and induced cell death .
Biochemical Analysis
Biochemical Properties
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . This suggests that N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide could potentially influence biochemical reactions involving acetylcholine metabolism.
Cellular Effects
The effects of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide on cells are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested to inhibit the activity of AChE, which could potentially influence cell signaling pathways related to acetylcholine .
Molecular Mechanism
The molecular mechanism of action of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide involves binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit AChE by binding to the enzyme, thereby preventing the breakdown of acetylcholine . This could lead to an increase in acetylcholine levels, influencing gene expression and cellular functions related to acetylcholine signaling.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and can exert long-term effects on cellular function, as evidenced by its inhibitory activity against AChE .
Dosage Effects in Animal Models
The effects of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide can vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that the compound exhibits inhibitory activity against AChE, suggesting that it could potentially influence cognitive functions in animal models .
Metabolic Pathways
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is involved in metabolic pathways related to acetylcholine metabolism. By inhibiting AChE, it prevents the breakdown of acetylcholine, potentially affecting metabolic flux and metabolite levels related to acetylcholine signaling .
Transport and Distribution
Given its ability to interact with AChE, it is likely that it may be transported to sites where AChE is present .
Subcellular Localization
The subcellular localization of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is likely to be influenced by its interactions with AChE. As AChE is typically located in the synaptic cleft in neurons, it is possible that N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide may also be localized in these regions .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)14-17-8-11(9-18-14)19-13(22)12-10-15-2-3-16-12/h2-3,8-10H,4-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOBQRJWNRFSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)
![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)







![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
